1-chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine
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Overview
Description
1-Chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the following steps:
Formation of Azide: The starting material, 4-chlorophthalazine, is converted to its azide derivative using sodium azide.
Cycloaddition: The azide derivative undergoes a cycloaddition reaction with an alkyne derivative of 1H-1,2,4-triazole in the presence of a copper(I) catalyst.
Purification: The resulting product is purified using column chromatography to obtain the desired compound.
Chemical Reactions Analysis
1-Chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include copper(I) catalysts, sodium azide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
1-Chloro-4-(1H-1,2,4-triazol-1-yl)Phthalazine can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol: Known for its antifungal properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Studied for its anticancer activity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H6ClN5 |
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Molecular Weight |
231.64 g/mol |
IUPAC Name |
1-chloro-4-(1,2,4-triazol-1-yl)phthalazine |
InChI |
InChI=1S/C10H6ClN5/c11-9-7-3-1-2-4-8(7)10(15-14-9)16-6-12-5-13-16/h1-6H |
InChI Key |
MGKUBHRFGAOZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N3C=NC=N3 |
Origin of Product |
United States |
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